AST 487 was developed as part of a broader effort to target specific kinases involved in cancer progression. Its classification as a RET kinase inhibitor positions it within a critical area of oncology research, focusing on targeted therapies that inhibit specific signaling pathways associated with tumor growth and survival. The compound has been shown to have an IC50 value of approximately 0.88 µM against RET kinase, indicating its potency in inhibiting this target .
The synthesis of AST 487 involves several key steps that utilize established organic chemistry techniques. While specific synthetic routes for AST 487 are not detailed in the available literature, compounds in its class typically employ methods such as:
These methods ensure the production of high-purity compounds suitable for biological testing and further development .
AST 487's molecular structure can be described by its core diphenyl urea framework, which facilitates interaction with the ATP-binding site of RET kinase. The chemical structure can be represented as follows:
The structural characteristics allow for effective binding to the active site of RET kinase, leading to inhibition of its autophosphorylation activity .
AST 487 functions primarily through competitive inhibition of RET kinase activity. Key reactions include:
In vitro studies have demonstrated dose-dependent inhibition effects on cell lines harboring activating mutations in RET, showcasing its therapeutic potential against RET-driven cancers .
The mechanism by which AST 487 exerts its effects involves several steps:
Data from various studies indicate that AST 487 significantly reduces tumor growth in xenograft models, emphasizing its role as a potent inhibitor in vivo .
AST 487 has demonstrated significant potential in various scientific applications:
AST 487 (1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea) is a type II tyrosine kinase inhibitor that selectively targets the inactive "DFG-out" conformation of RET kinase. Its molecular structure features a urea scaffold flanked by hydrophobic aromatic moieties, enabling critical interactions with the kinase's hinge region and allosteric pocket. The trifluoromethyl-phenyl group anchors the compound deep in the hydrophobic back pocket, while the pyrimidine oxygen forms hydrogen bonds with the backbone NH of RET's Glu 775 residue [7] [10].
Biochemical profiling reveals AST 487 inhibits RET kinase with an IC₅₀ of 880 nM, demonstrating significant selectivity against oncogenic RET-driven proliferation (IC₅₀ = 34 ± 4 nM in PTC3-RET–driven BaF3 cells) [7]. However, it exhibits multi-kinase activity, with notable inhibition of FLT3 (IC₅₀ = 520 nM), c-Kit (IC₅₀ = 500 nM), and c-Abl (IC₅₀ = 20 nM) [1] [8]. This broad-spectrum activity stems from structural conservation in the ATP-binding pockets of these kinases.
Table 1: Kinase Inhibition Profile of AST 487
| Kinase Target | IC₅₀ (nM) | Cellular System |
|---|---|---|
| RET | 880 | In vitro kinase assay |
| RET (PTC3-RET) | 34 | BaF3 cells |
| FLT3 | 520 | In vitro kinase assay |
| c-Kit | 500 | In vitro kinase assay |
| c-Abl | 20 | In vitro kinase assay |
| KDR (VEGFR2) | 170 | In vitro kinase assay |
AST 487 disrupts RET-mediated signal transduction by blocking autophosphorylation at tyrosine 905 (Y905), a critical docking site for adaptor proteins. This inhibition propagates through three key pathways:
Crucially, crosstalk between these pathways is modulated by AST 487:
AST 487 exhibits distinct efficacy against oncogenic RET mutants compared to wild-type RET:
Table 2: Differential Sensitivity of RET Variants to AST 487
| RET Variant | Tumor Context | Key Sensitivity Metrics |
|---|---|---|
| RETC634W | Medullary thyroid cancer | IC₅₀ = 34 nM; >80% p-RET inhibition at 100 nM |
| RETM918T | Metastatic MTC | IC₅₀ ≈50 nM; suppresses p-S6 at 100 nM |
| RET/PTC1 | Papillary thyroid cancer | Partial mTOR inhibition; resistant to single-agent apoptosis |
| Wild-Type RET | Normal tissues | Minimal inhibition at clinical concentrations |
Mechanistically, mutant RET isoforms exhibit conformational stability that enhances AST 487 binding. Molecular dynamics simulations reveal that the RETC634W mutation stabilizes the DFG-out conformation, increasing drug residence time by 3-fold compared to wild-type RET [7]. This explains the paradoxical reduction in total RET protein observed in xenografts—prolonged kinase inhibition accelerates degradation of mutant RET isoforms [4].
Compound Nomenclature
Table 3: Chemical Identifiers for AST 487
| Identifier Type | Name or Designation |
|---|---|
| Systematic IUPAC Name | 1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea |
| Synonyms | NVP-AST 487; AST-487; Kinome_3855 |
| CAS Registry | 630124-46-8 |
| Molecular Formula | C₂₆H₃₀F₃N₇O₂ |
| PubChem CID | 11409972 |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: